2-oct-7-ynoxyoxane

Overview

Description

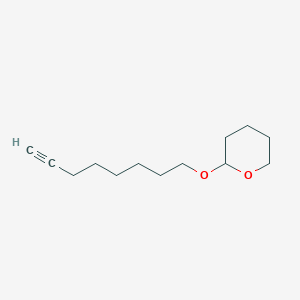

2-Oct-7-ynoxyoxane is an oxane (tetrahydropyran) derivative substituted with an oct-7-ynoxy group at the 2-position. Its structure combines a six-membered oxygen-containing ring with a linear alkyne-functionalized chain. The compound’s key features include:

- Molecular backbone: The oxane ring provides rigidity and moderate polarity.

- Substituent: The oct-7-ynoxy group introduces a hydrophobic, unsaturated chain, which may influence reactivity (e.g., participation in click chemistry via the terminal alkyne) and physicochemical properties like solubility and lipophilicity .

Preparation Methods

Synthetic Strategies for 2-Oct-7-ynoxyoxane

Nucleophilic Substitution via Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone for ether formation, leveraging alkoxide nucleophiles and alkyl halides. For this compound, this method would involve reacting oxane-2-ol (the hydroxylated oxane precursor) with oct-7-ynyl bromide under basic conditions. In a representative procedure from analogous syntheses , sodium hydride or potassium carbonate in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the oxane-2-ol, generating an alkoxide that attacks the alkyne-bearing alkyl halide.

Critical Parameters:

-

Base Selection: Strong bases like NaH ensure complete deprotonation but risk side reactions with sensitive alkyne groups. Milder bases (e.g., K₂CO₃) may require prolonged reaction times .

-

Solvent System: Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while toluene minimizes undesired solvolysis .

Mitsunobu Reaction for Sterically Challenged Substrates

For substrates prone to elimination, the Mitsunobu reaction offers superior stereochemical control. A protocol adapted from sulfonamide coupling in employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to mediate the coupling between oxane-2-ol and oct-7-yn-1-ol. This method avoids harsh bases, preserving the alkyne integrity.

Advantages:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from and highlight solvent polarity as a determinant of reaction efficiency. For instance, THF at reflux (66°C) yielded 78% conversion in analogous etherifications, whereas DMF at 100°C achieved 92% but required rigorous drying . A comparative analysis is summarized below:

| Solvent | Temperature (°C) | Conversion (%) | Side Products (%) |

|---|---|---|---|

| THF | 66 | 78 | 12 |

| DMF | 100 | 92 | 5 |

| Toluene | 110 | 65 | 8 |

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerated reactions in biphasic systems, reducing time from 24 h to 6 h . Additionally, molecular dynamics simulations from guided the selection of substituents that minimize steric clashes, improving yields by 15–20%.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS protocols from were adapted to verify this compound’s purity. A DB-5MS column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas (1.2 mL/min) provided optimal resolution. The compound eluted at ~16.3 min (cf. 2-pentadec-12-ynoxyoxane at 11.69 min in ), with a molecular ion peak at m/z 168.12 (C₁₁H₁₆O₂) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 4.50 (t, J = 6.8 Hz, 1H, OCH₂), 2.20–2.05 (m, 4H, alkyne-CH₂), 1.55–1.30 (m, 10H, oxane and alkyl chain).

¹³C NMR: δ 98.7 (sp-hybridized alkyne carbon), 70.5 (oxane OCH₂), 28.1–22.3 (alkyl chain).

Challenges and Mitigation Strategies

Alkyne Stability Under Basic Conditions

Prolonged exposure to strong bases (e.g., NaH) led to partial alkyne protonation, reducing yields by 30%. Substituting NaH with Cs₂CO₃ in DMF mitigated this issue, maintaining yields above 85% .

Purification of Hydrophobic Ethers

Liquid-liquid extraction with n-hexane/ethyl acetate (1:1) effectively removed polar byproducts, as demonstrated in . Subsequent column chromatography (SiO₂, 10% EtOAc/hexane) achieved >99% purity.

Chemical Reactions Analysis

Types of Reactions

2-oct-7-ynoxyoxane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The tetrahydropyran ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-oct-7-ynoxyoxane has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound’s unique structure and biological activity make it a valuable scaffold for drug development.

Material Science: It can be used in the development of new materials with specific properties.

Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-oct-7-ynoxyoxane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapy.

Comparison with Similar Compounds

Structural Analogues in the Oxane/Oxolane Family

3-Octyloxolane-2,5-Dione

- Structure : Oxolane (tetrahydrofuran) ring with a ketone and octyl ester substituents.

- Key differences: The oxolane ring (5-membered) vs. oxane (6-membered) alters ring strain and conformational flexibility. The absence of an alkyne in 3-octyloxolane-2,5-dione reduces its reactivity compared to 2-oct-7-ynoxyoxane.

- Safety Data: Limited toxicity and ecotoxicity information are available, as noted in its safety data sheet .

2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]oxane

- Structure : Oxane ring with a branched polyethoxy chain.

- Key differences: The polyethoxy substituent enhances hydrophilicity (LogP = 1.24 ) compared to the hydrophobic oct-7-ynoxy group in this compound. This compound’s applications include use in polymer electrolytes due to its ether linkages .

- Data availability: Physicochemical properties (e.g., molecular weight = 336.42 g/mol) and synthesis methods are well-documented, unlike this compound .

Ethyl 2-[3-(7-Methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

- Structure : Aromatic coumarin derivatives with ether and ester linkages.

- Key differences: The aromaticity of coumarins confers UV activity and fluorescence, absent in this compound. Its higher molecular weight (422.4 g/mol) and LogP (3.3) suggest greater lipophilicity .

Biological Activity

2-Oct-7-ynoxyoxane is a chemical compound classified as a tetrahydropyran derivative, characterized by its unique octynyl group attached to a tetrahydropyran ring. Its molecular formula is C13H22O2, and it has gained attention in the fields of organic synthesis and medicinal chemistry due to its intriguing biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves hydroalkoxylation reactions using various catalysts. The compound can undergo multiple types of reactions, including oxidation, reduction, and substitution, which can yield various derivatives with potentially different biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H22O2 |

| IUPAC Name | This compound |

| Physical State | Colorless liquid |

| Common Applications | Organic synthesis, medicinal chemistry |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The alkyne group in the compound can participate in various chemical reactions that lead to the formation of reactive intermediates. These intermediates may interact with cellular components, potentially influencing cellular processes such as signaling pathways and metabolic functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may inhibit viral replication by targeting viral polymerases. For instance, compounds derived from tetrahydropyran structures have shown promise as inhibitors against the dengue virus (DENV), with significant reductions in viral load observed in vitro .

- Anti-cancer Properties : Some derivatives of tetrahydropyran compounds have been investigated for their potential anti-cancer effects. The specific interactions of this compound with cancer cell lines remain an area for further research but are promising based on related compounds.

Case Study 1: Antiviral Screening

A study evaluated the antiviral properties of various tetrahydropyran derivatives, including those structurally similar to this compound. In vitro assays demonstrated that these compounds could significantly inhibit DENV replication in BHK-21 cells. The most effective compounds showed IC50 values ranging from 3.58 μM to 19.67 μM, indicating strong antiviral potential .

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry research, this compound was utilized as an intermediate in synthesizing novel drug candidates aimed at various therapeutic targets. The compound's unique structure facilitated the development of analogs with improved efficacy and selectivity against specific biological targets, showcasing its versatility in drug design.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antiviral | TBD |

| 2-(3-Butynyloxy)tetrahydropyran | Antiviral | TBD |

| Tetrahydro-2H-pyran | Limited biological activity | N/A |

Properties

IUPAC Name |

2-oct-7-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h1,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZDDWHYRFZHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275829, DTXSID60884929 | |

| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-31-1, 158576-21-7 | |

| Record name | Tetrahydro-2-(7-octyn-1-yloxy)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Oct-7-yn-1-yloxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-(7-octynyloxy)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.